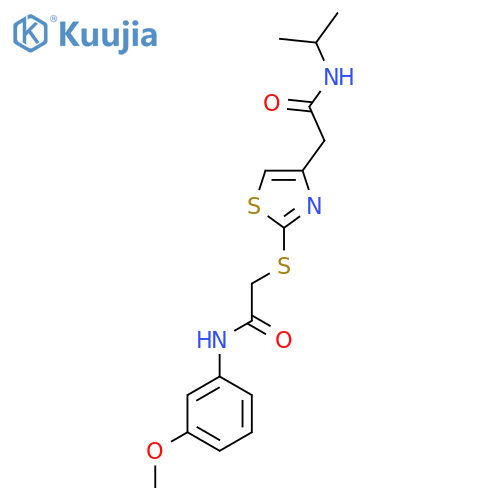

Cas no 941892-12-2 (2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(propan-2-yl)acetamide)

2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(propan-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(propan-2-yl)acetamide

- 941892-12-2

- F2335-0322

- 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide

- AKOS024640891

- N-isopropyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide

-

- インチ: 1S/C17H21N3O3S2/c1-11(2)18-15(21)8-13-9-24-17(20-13)25-10-16(22)19-12-5-4-6-14(7-12)23-3/h4-7,9,11H,8,10H2,1-3H3,(H,18,21)(H,19,22)

- InChIKey: WRNZWHYXQHZKMO-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC(=C1)CC(NC(C)C)=O)SCC(NC1C=CC=C(C=1)OC)=O

計算された属性

- せいみつぶんしりょう: 379.10243389g/mol

- どういたいしつりょう: 379.10243389g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 8

- 複雑さ: 451

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 134Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(propan-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2335-0322-25mg |

2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide |

941892-12-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2335-0322-3mg |

2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide |

941892-12-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2335-0322-4mg |

2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide |

941892-12-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2335-0322-20mg |

2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide |

941892-12-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2335-0322-100mg |

2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide |

941892-12-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2335-0322-15mg |

2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide |

941892-12-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2335-0322-50mg |

2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide |

941892-12-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2335-0322-75mg |

2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide |

941892-12-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2335-0322-30mg |

2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide |

941892-12-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2335-0322-40mg |

2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide |

941892-12-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(propan-2-yl)acetamide 関連文献

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(propan-2-yl)acetamideに関する追加情報

Introduction to Compound with CAS No. 941892-12-2 and Product Name: 2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(propan-2-yl)acetamide

The compound with the CAS number 941892-12-2 and the product name 2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(propan-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The unique structural features of this compound, particularly its thiazole core and carbamoyl-sulfanyl functional group, make it a promising candidate for further investigation in various therapeutic areas.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds, such as thiazoles, in the design of novel therapeutic agents. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 3-methoxyphenyl moiety in this compound adds another layer of complexity, potentially influencing its pharmacokinetic and pharmacodynamic properties. This combination of structural elements suggests that the compound may exhibit multiple modes of action, making it a versatile tool for preclinical and clinical studies.

The N-(propan-2-yl)acetamide moiety is another critical feature of this compound that contributes to its unique chemical profile. Acetamide derivatives are frequently incorporated into drug molecules due to their ability to enhance solubility and bioavailability. Additionally, the sulfanyl group attached to the carbamoyl-methyl bridge introduces a polar region that can interact with biological targets, further enhancing the compound's potential as a pharmacophore. These structural elements collectively contribute to the compound's overall functionality and make it an intriguing subject for further exploration.

In the context of current research trends, this compound aligns well with the growing interest in multitargeted drug design. Multitargeted drugs are designed to interact with multiple biological targets simultaneously, which can lead to more effective therapy with fewer side effects. The structural features of this compound suggest that it may be capable of modulating several key pathways involved in diseases such as cancer, inflammation, and neurodegeneration. This potential has been supported by preliminary computational studies that indicate favorable interactions with various biological receptors and enzymes.

One of the most exciting aspects of this compound is its potential application in oncology research. Thiazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The carbamoyl-sulfanyl group in particular has been identified as a key pharmacophore in several anticancer agents. Additionally, the 3-methoxyphenyl moiety may contribute to the compound's ability to disrupt tumor microenvironments by modulating signaling pathways associated with angiogenesis and immune evasion. These properties make this compound a valuable asset in the development of novel anticancer therapies.

Another area where this compound shows promise is in anti-inflammatory drug discovery. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disorders, and metabolic syndrome. The ability of thiazole derivatives to inhibit inflammatory mediators has been well-documented in numerous studies. The structural features of this compound suggest that it may be capable of modulating key inflammatory pathways such as NF-κB and MAPK cascades. This potential has been further supported by in vitro assays that demonstrate significant inhibitory activity against various inflammatory markers.

The synthesis and characterization of this compound have been conducted using state-of-the-art techniques in organic chemistry. Advanced spectroscopic methods such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LC-MS), and X-ray crystallography have been employed to confirm its structure and purity. These techniques provide detailed insights into the molecular architecture and conformational preferences of the compound, which are essential for understanding its biological activity.

In conclusion, the compound with CAS number 941892-12-2 and product name 2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(propan-2-yl)acetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further investigation in various therapeutic areas, particularly oncology and anti-inflammatory diseases. The combination of a thiazole core, carbamoyl-sulfanyl group, 3-methoxyphenyl moiety, and N-(propan-2-yl)acetamide provides multiple points of interaction with biological targets, making it a versatile tool for preclinical and clinical studies.

941892-12-2 (2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(propan-2-yl)acetamide) 関連製品

- 1229625-44-8(N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride)

- 40338-28-1(1-Acetyluracil)

- 127446-31-5(N-(3-Formyl-5-methylpyridin-2-yl)pivalamide)

- 25797-08-4(2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine)

- 1251999-17-3(ethyl(1H-1,2,3,4-tetrazol-5-yl)methylamine)

- 72088-94-9(5(6)-Carboxyfluorescein)

- 2137763-23-4(Piperidine, 1-[[4-(2-propen-1-yl)phenyl]methyl]-)

- 1261647-37-3(Ethyl 2-chloro-5-methoxyphenylacetate)

- 1361713-93-0(2-(Chloromethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetonitrile)

- 886851-64-5(1-Methyl-3-(3-nitro-phenyl)-1H-pyrazole)